molecular formula C15H11NO5 B1292299 4-Acetoxy-3'-nitrobenzophenone CAS No. 890099-62-4

4-Acetoxy-3'-nitrobenzophenone

Cat. No.: B1292299
CAS No.: 890099-62-4
M. Wt: 285.25 g/mol
InChI Key: XLRLBGPZDRRKTM-UHFFFAOYSA-N
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Description

4-Acetoxy-3’-nitrobenzophenone is an organic compound belonging to the class of benzophenones It is characterized by the presence of an acetoxy group at the 4-position and a nitro group at the 3’-position of the benzophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’-nitrobenzophenone typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with 3-nitrobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of phase transfer catalysts can improve the reaction yield and efficiency.

Industrial Production Methods

Industrial production of 4-Acetoxy-3’-nitrobenzophenone may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Reduction: 4-Amino-3’-acetoxybenzophenone.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-Acetoxy-3’-nitrobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-nitrobenzophenone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxybenzophenone: Lacks the nitro group, making it less reactive in redox reactions.

    3’-Nitrobenzophenone: Lacks the acetoxy group, affecting its solubility and reactivity.

    4-Amino-3’-nitrobenzophenone: Formed by the reduction of 4-Acetoxy-3’-nitrobenzophenone, with different chemical properties.

Uniqueness

Its dual functional groups make it versatile for various chemical transformations and research applications.

Properties

IUPAC Name

[4-(3-nitrobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10(17)21-14-7-5-11(6-8-14)15(18)12-3-2-4-13(9-12)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLBGPZDRRKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641707
Record name 4-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-62-4
Record name 4-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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